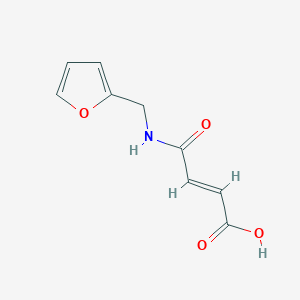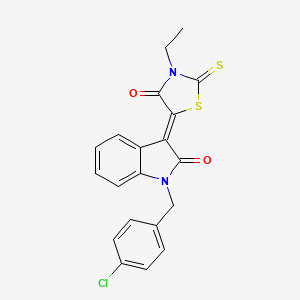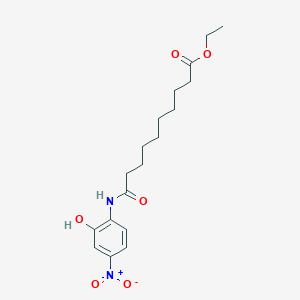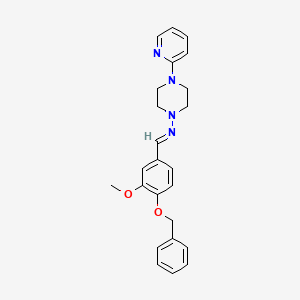![molecular formula C16H30S4 B15077654 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane CAS No. 59014-57-2](/img/structure/B15077654.png)
2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane is an organic compound with the molecular formula C16H30S4 and a molecular weight of 350.674 g/mol . This compound is part of the dithiane family, which are known for their use as protective groups in organic synthesis and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether to achieve high yields .
Industrial Production Methods
The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine (Py).
Substitution: RLi, RMgX, and copper(I) lithium (RCuLi).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrocarbons .
Scientific Research Applications
2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with carbonyl groups, protecting them from unwanted reactions . This stability is due to the formation of a six-membered ring structure, which is resistant to hydrolysis under mild conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A well-known protective group for carbonyl compounds and a versatile intermediate in organic synthesis.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring structure.
1,4-Dithiane: Used as a C2-building block in the synthesis of complex molecular architectures.
Uniqueness
2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane is unique due to its extended alkyl chain, which provides additional flexibility and reactivity compared to other dithiane derivatives . This extended structure allows for more diverse applications in both synthetic and industrial chemistry .
Properties
CAS No. |
59014-57-2 |
|---|---|
Molecular Formula |
C16H30S4 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
2-[8-(1,3-dithian-2-yl)octyl]-1,3-dithiane |
InChI |
InChI=1S/C16H30S4/c1(3-5-9-15-17-11-7-12-18-15)2-4-6-10-16-19-13-8-14-20-16/h15-16H,1-14H2 |
InChI Key |
QSVFVFXGAXUSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCCCCCCC2SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)



![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)


![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)

![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)

![ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077665.png)
